molecular formula C17H16N2O3S B5807527 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile

Cat. No. B5807527
M. Wt: 328.4 g/mol
InChI Key: LCCWGIWUYRPOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile, also known as DM-1, is a small molecule drug that has recently gained attention due to its potential as an anticancer agent. This compound belongs to the class of thio-nicotinamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile binds to the colchicine-binding site of tubulin, which is a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile inhibits microtubule polymerization by preventing the formation of new microtubules and destabilizing existing ones. This ultimately leads to cell death.
Biochemical and Physiological Effects:
2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile has several advantages for lab experiments, including its potent cytotoxicity against a variety of cancer cell lines and its ability to inhibit microtubule polymerization. However, 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile has some limitations, including its low solubility in water and its instability in the presence of light and air.

Future Directions

There are several future directions for research on 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile. One area of focus is the development of more efficient synthesis methods to increase the yield of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile. Another area of research is the optimization of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile formulations to improve its solubility and stability. Additionally, further studies are needed to investigate the potential of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile in combination with other anticancer agents and to explore its efficacy in animal models of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile in humans.

Synthesis Methods

The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde, which is converted into 2-(3,4-dimethoxyphenyl)acetonitrile. This intermediate is then reacted with thioacetic acid to form 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}acetamide. Finally, this compound is reacted with methyl iodide and sodium hydride to obtain 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile has been extensively studied for its anticancer properties. It has shown potent cytotoxicity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile works by inhibiting microtubule polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death. 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile has also shown promising results in animal models of cancer, with significant tumor growth inhibition observed.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-4-5-13(9-18)17(19-11)23-10-14(20)12-6-7-15(21-2)16(8-12)22-3/h4-8H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCWGIWUYRPOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.